9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(1,3-Benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursorsKey reagents used in these steps include palladium catalysts, cesium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and various organic solvents such as toluene and dimethylformamide. Reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
9-(1,3-Benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, this compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Chromeno[8,7-e][1,3]oxazin derivatives: Compounds with similar ring systems but different substituents.
Indole-based compounds: Molecules with similar biological activities and structural features
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H21NO5/c1-3-15-13(2)16-5-7-18-17(21(16)28-22(15)24)10-23(11-25-18)9-14-4-6-19-20(8-14)27-12-26-19/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
AUUCIGGABZUXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CC4=CC5=C(C=C4)OCO5)OC1=O)C |
Origin of Product |
United States |
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